molecular formula C18H20N2O3 B5571647 2-{[(4-propylphenoxy)acetyl]amino}benzamide

2-{[(4-propylphenoxy)acetyl]amino}benzamide

Cat. No.: B5571647
M. Wt: 312.4 g/mol
InChI Key: PTWDWTGKELSZDN-UHFFFAOYSA-N
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Description

2-{[(4-propylphenoxy)acetyl]amino}benzamide is a chemical compound supplied as a high-purity reagent for research applications. It is intended for use in life science research and biochemical studies. Researchers can utilize this compound in vitro experiments and other laboratory investigations. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use, or for human consumption. Please note: The specific applications, research value, biological activity, and mechanism of action for this compound were not available in public sources at the time of writing. It is recommended to consult relevant scientific literature for detailed pharmacological or biochemical data. For specific handling and storage information, refer to the Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-(4-propylphenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-2-5-13-8-10-14(11-9-13)23-12-17(21)20-16-7-4-3-6-15(16)18(19)22/h3-4,6-11H,2,5,12H2,1H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWDWTGKELSZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 4 Propylphenoxy Acetyl Amino Benzamide

Precursor Synthesis and Starting Material Considerations

The successful synthesis of the target molecule is contingent upon the efficient preparation of its key precursors: 2-aminobenzamide (B116534) and (4-propylphenoxy)acetic acid.

2-Aminobenzamide: A common and effective starting point for the synthesis of 2-aminobenzamide is isatoic anhydride (B1165640). mdpi.comresearchgate.netnih.gov The reaction involves the nucleophilic attack of an amine source, typically ammonia (B1221849) or its equivalent, on the electrophilic carbonyl group of the isatoic anhydride. This is followed by a ring-opening and decarboxylation cascade to yield 2-aminobenzamide. mdpi.com This method is advantageous due to the commercial availability and stability of isatoic anhydride. google.com The reaction can be carried out under conventional heating in a solvent such as dimethylformamide (DMF) or through more contemporary microwave-assisted methods, which can significantly reduce reaction times. mdpi.comresearchgate.net

** (4-propylphenoxy)acetic acid:** The synthesis of this precursor is typically achieved through the Williamson ether synthesis. gordon.eduwikipedia.orgmasterorganicchemistry.com This well-established method involves the reaction of 4-propylphenol (B1200801) with a haloacetic acid, such as chloroacetic acid, in the presence of a base. gordon.edu The base, commonly sodium hydroxide, deprotonates the phenolic hydroxyl group of 4-propylphenol to form a more nucleophilic phenoxide ion. This phenoxide then displaces the halide from the haloacetic acid in a bimolecular nucleophilic substitution (SN2) reaction to form the desired (4-propylphenoxy)acetic acid. wikipedia.orgmasterorganicchemistry.com The choice of solvent and temperature can influence the reaction rate and yield.

Conventional Synthetic Pathways for 2-{[(4-propylphenoxy)acetyl]amino}benzamide

The final assembly of this compound from its precursors is achieved through an amidation reaction, a cornerstone of organic synthesis.

Multistep Reaction Sequences and Intermediate Isolation (e.g., Amidation, Etherification)

The conventional synthesis follows a convergent approach where the two key precursors, 2-aminobenzamide and (4-propylphenoxy)acetic acid, are prepared and isolated separately before being coupled in the final step.

Etherification: Synthesis of (4-propylphenoxy)acetic acid from 4-propylphenol and a haloacetic acid via the Williamson ether synthesis. This intermediate is typically purified before proceeding.

Amine Synthesis: Preparation of 2-aminobenzamide from isatoic anhydride. This precursor is also isolated and purified.

Amidation: The crucial carbon-nitrogen bond formation is achieved by reacting the carboxylic acid group of (4-propylphenoxy)acetic acid with the primary amino group of 2-aminobenzamide.

To facilitate this amidation, the carboxylic acid is often activated to increase its electrophilicity. This can be achieved by converting it to a more reactive species such as an acyl chloride or by using a coupling agent. Common coupling reagents used in amide bond formation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govpeptide.comhepatochem.commychemblog.com The use of these reagents typically involves a base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction and to facilitate the coupling process. researchgate.net

The reaction is typically carried out in an inert aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). reddit.com Following the reaction, the product, this compound, is isolated and purified, often through techniques like crystallization or column chromatography.

Optimization of Reaction Conditions for Yield and Purity

Table 1: Optimization Parameters for Amide Coupling Reactions

Parameter Considerations Potential Outcomes
Coupling Reagent Choice between carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), or uronium/aminium salts (e.g., HATU, HBTU). peptide.comsigmaaldrich.com Affects reaction rate, yield, and potential for side reactions like racemization (if chiral centers are present). HATU is often favored for its efficiency. mychemblog.comresearchgate.net
Base Tertiary amines like triethylamine (TEA) or DIPEA are commonly used. researchgate.net Neutralizes acidic byproducts and can influence the rate of reaction. The choice of base can be critical to avoid side reactions. nih.gov
Solvent Aprotic solvents such as DMF, DCM, or THF are typically used. researchgate.netreddit.com Solubility of reactants and intermediates. Can influence reaction kinetics.
Temperature Reactions are often run at room temperature, but cooling or heating may be necessary. Can affect reaction rate and the stability of activated intermediates.
Reaction Time Monitored by techniques like TLC or LC-MS to determine completion. Insufficient time leads to incomplete reaction, while excessive time may lead to degradation or side product formation.

For instance, when using HATU as the coupling agent, pre-activation of the carboxylic acid with HATU and a base for a few minutes before the addition of the amine is a common strategy to maximize yield and minimize side reactions. reddit.com The choice of solvent is also crucial, with DMF often being a good choice for its ability to dissolve a wide range of reactants. researchgate.net

Advanced Synthetic Approaches for Benzamide (B126) Scaffolds

In recent years, there has been a significant drive towards developing more efficient, sustainable, and atom-economical synthetic methods. These advanced approaches are also applicable to the synthesis of benzamide scaffolds like this compound.

Catalytic Methods for Phenoxyacetyl Linkage Formation

The formation of the phenoxyacetyl linkage, a key structural motif, can be approached using modern catalytic methods, particularly for the carbon-oxygen bond formation in the synthesis of the (4-propylphenoxy)acetic acid precursor. While the Williamson ether synthesis is a classic method, copper-catalyzed Ullmann-type coupling reactions have emerged as a powerful alternative for the formation of diaryl ethers. nih.govmit.edu

In this context, a copper catalyst, often in the form of Cu(I) salts like CuI, can be used to couple an aryl halide with an alcohol or phenol (B47542). nih.gov For the synthesis of (4-propylphenoxy)acetic acid, this could involve the coupling of 4-propylphenol with an ester of a haloacetic acid, followed by hydrolysis. The use of ligands, such as picolinic acid, can enhance the efficiency and substrate scope of these copper-catalyzed reactions, allowing them to proceed under milder conditions. nih.govmit.edu These catalytic methods can offer advantages in terms of functional group tolerance and may avoid the need for strongly basic conditions required in the classical Williamson synthesis.

Time-Efficient and Green Chemistry Methodologies (e.g., Microwave-Assisted Synthesis)

The principles of green chemistry, which aim to reduce waste and energy consumption, have spurred the development of new synthetic protocols. sciepub.comsigmaaldrich.comresearchgate.net For the synthesis of this compound, two key areas for the application of green chemistry are the use of catalytic direct amidation and microwave-assisted synthesis.

Catalytic Direct Amidation: This approach avoids the use of stoichiometric activating agents, which generate significant waste. sciepub.comsigmaaldrich.com Catalysts based on boric acid or certain transition metals can facilitate the direct condensation of a carboxylic acid and an amine with the removal of water. sciepub.com While this method is highly atom-economical, it often requires elevated temperatures to drive the dehydration.

Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields. mdpi.comnih.govrsc.org Both the synthesis of the 2-aminobenzamide precursor from isatoic anhydride and the final amidation step can be accelerated using microwave heating. mdpi.commdpi.comasianpubs.org Microwave-assisted direct amidation of carboxylic acids and amines, sometimes in the absence of a solvent or on a solid support like silica (B1680970) gel, represents a particularly green and efficient approach. mdpi.comrsc.org These methods align with the principles of green chemistry by reducing energy consumption and often simplifying work-up procedures. nih.gov

Table 2: Comparison of Conventional and Advanced Synthetic Approaches

Feature Conventional Methods Advanced/Green Methods
Amidation Stoichiometric coupling reagents (e.g., HATU, DCC) Catalytic direct amidation (e.g., boric acid), Microwave-assisted synthesis sciepub.commdpi.com
Etherification Williamson Ether Synthesis (strong base) Copper-catalyzed Ullmann-type coupling (milder conditions) nih.gov
Efficiency Often reliable but can generate significant waste Higher atom economy, potentially faster reaction times sigmaaldrich.comrsc.org
Environmental Impact Use of stoichiometric reagents and organic solvents Reduced waste, potential for solvent-free conditions, lower energy consumption researchgate.netnih.gov

Rational Design and Synthesis of Structural Analogs and Derivatives of this compound

The rational design of analogs for a lead compound such as this compound is a cornerstone of medicinal chemistry, aimed at systematically exploring the structure-activity relationship (SAR). This process involves the targeted modification of distinct structural regions of the molecule to enhance desired properties like biological activity, selectivity, and pharmacokinetic profile. The synthesis of such analogs typically follows a convergent approach, where key structural fragments are prepared independently and then combined in the final steps.

For the this compound scaffold, the general synthetic strategy involves the preparation of two key intermediates: a substituted (phenoxy)acetic acid and a substituted 2-aminobenzamide. These intermediates are then joined via an amide bond formation reaction. researchgate.net Common methods for this amide coupling include the use of activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (DCC), often with additives like 1-hydroxybenzotriazole (B26582) (HOBt), or by converting the carboxylic acid to a more reactive acyl chloride using reagents such as thionyl chloride or oxalyl chloride. researchgate.netnih.govnih.gov This modular synthetic route is highly amenable to the creation of a diverse library of analogs by varying the structure of either of the two primary fragments.

The core structure of this compound can be deconstructed into three key moieties for derivatization:

The Propylphenoxy Moiety : The terminal aromatic ring and its alkyl substituent.

The Acetyl Linker : The two-carbon chain connecting the phenoxy oxygen and the benzamide nitrogen.

The Benzamide Ring System : The central 2-aminobenzamide core.

By systematically altering each of these components, researchers can probe the specific steric, electronic, and hydrophobic requirements for biological activity. nih.gov

The 4-propylphenoxy group is a critical component that can be modified to explore its influence on molecular interactions. Diversification is achieved by synthesizing a variety of substituted phenoxyacetic acids, which serve as precursors for the final amide coupling step. The most common and efficient method for preparing these precursors is the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of a substituted phenol with a base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an α-haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. jk-sci.commasterorganicchemistry.com Subsequent hydrolysis of the resulting ester yields the desired phenoxyacetic acid.

Modifications can be systematically introduced to probe different chemical properties:

Alkyl Group Variation : The n-propyl group can be replaced with other alkyl chains (e.g., methyl, ethyl, isopropyl, tert-butyl, cyclohexyl) to investigate the effect of size, lipophilicity, and steric bulk.

Positional Isomerism : The alkyl substituent can be moved from the para- (4-) position to the ortho- (2-) or meta- (3-) positions to assess the importance of the substitution pattern.

Electronic Modulation : Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens like chloro and fluoro, trifluoromethyl, nitro) can be introduced onto the phenoxy ring to alter its electronic character and potential for specific interactions like hydrogen or halogen bonding. nih.gov

The following table outlines potential modifications to the propylphenoxy moiety based on the selection of the starting phenol.

Phenol PrecursorResulting Phenoxyacetic AcidRationale for Modification
4-Ethylphenol2-(4-Ethylphenoxy)acetic acidInvestigate effect of alkyl chain length.
4-Isopropylphenol2-(4-Isopropylphenoxy)acetic acidIntroduce steric bulk near the para-position.
4-Chlorophenol2-(4-Chlorophenoxy)acetic acidProbe electronic effects and potential for halogen bonding.
3-Propylphenol2-(3-Propylphenoxy)acetic acidEvaluate impact of substituent position (meta-isomer).
4-Methoxyphenol2-(4-Methoxyphenol)acetic acidIntroduce a hydrogen bond acceptor and electron-donating group.

The acetyl group serves as a linker connecting the phenoxy and benzamide moieties. Its length, rigidity, and substitution can be crucial for orienting the two aromatic systems correctly for optimal interaction with a biological target. Modifications to this linker are typically achieved by using different α-haloalkanoic acids (or their esters) in the Williamson ether synthesis with the chosen phenol. masterorganicchemistry.com

Key strategies for linker modification include:

Chain Homologation : The length of the linker can be extended by using reagents like ethyl 3-bromopropionate or ethyl 4-bromobutyrate, which would result in propionyl or butyryl linkers, respectively. This alters the distance between the key aromatic fragments.

Introduction of Substituents : Using precursors such as ethyl 2-bromopropionate or ethyl 2-bromobutyrate (B1202233) introduces a methyl or ethyl group, respectively, on the carbon alpha to the carbonyl. This can introduce a chiral center and provide conformational restriction, which may enhance binding affinity or selectivity.

Bioisosteric Replacement : While more synthetically complex, the amide bond within the linker itself could potentially be replaced with other functional groups (bioisosteres) to improve metabolic stability or other pharmacokinetic properties.

The table below details examples of linker modifications.

Linker PrecursorResulting Linker StructureRationale for Modification
Ethyl 2-bromopropionate-C(=O)-CH(CH₃)-Introduce a chiral center and steric bulk on the linker.
Ethyl 3-bromopropionate-C(=O)-CH₂-CH₂-Increase the distance between the phenoxy and benzamide rings.
Chloroacetonitrile-C(=O)-CNIntroduce a different electronic profile at the linker.

The 2-aminobenzamide core provides a platform for modifications that can fine-tune the molecule's properties. Analogs are synthesized using pre-functionalized 2-aminobenzamide derivatives. A versatile starting material for these building blocks is isatoic anhydride, which can react with various amines to yield substituted 2-aminobenzamides. nih.govresearchgate.net Alternatively, substituted anthranilic acids (2-aminobenzoic acids) can be amidated to produce the desired fragment.

Substituents are typically introduced on the benzamide ring at the 4- or 5-positions to avoid steric hindrance near the points of connection. The goals of these substitutions include:

Modulating Electronic Properties : Adding electron-withdrawing (e.g., F, Cl, NO₂) or electron-donating (e.g., CH₃, OCH₃) groups can alter the acidity of the amide N-H protons and the hydrogen bonding capabilities of the molecule.

Improving Physicochemical Properties : Substituents can be used to modify solubility, lipophilicity, and metabolic stability. For example, a fluorine atom can block potential sites of metabolic oxidation.

Introducing New Binding Interactions : Functional groups can be added to form specific hydrogen bonds, ionic interactions, or halogen bonds with a target protein.

The following table illustrates potential substitutions on the benzamide ring.

Benzamide PrecursorResulting Benzamide MoietyRationale for Modification
2-Amino-5-chlorobenzamide5-Chloro-2-aminobenzamideIntroduce an electron-withdrawing group and potential halogen bonding interaction.
2-Amino-4-methylbenzamide4-Methyl-2-aminobenzamideAdd a small lipophilic group to probe a hydrophobic pocket.
2-Amino-5-methoxybenzamide5-Methoxy-2-aminobenzamideIntroduce a hydrogen bond acceptor.
2-Amino-5-fluorobenzamide5-Fluoro-2-aminobenzamideEnhance metabolic stability and modulate electronic properties.

Molecular and Cellular Mechanism of Action Studies of 2 4 Propylphenoxy Acetyl Amino Benzamide

Identification and Characterization of Putative Molecular Targets

Based on its structural features, particularly the 2-aminobenzamide (B116534) core, the primary putative molecular targets for 2-{[(4-propylphenoxy)acetyl]amino}benzamide are class I histone deacetylases (HDACs). The 2-aminobenzamide group acts as an effective zinc-binding group (ZBG), which is crucial for chelating the Zn²⁺ ion within the active site of these enzymes. researchgate.netnih.gov This interaction is a hallmark of many HDAC inhibitors and is fundamental to their enzymatic inhibition.

Binding Affinity Determinations with Recombinant Proteins

Binding affinity studies with recombinant HDAC proteins confirm the strong interaction between 2-aminobenzamide inhibitors and their targets. These studies often utilize techniques like reporter displacement assays to quantify both the binding affinity (expressed as the dissociation constant, Kd) and the kinetic rate constants.

Despite similarities in Kd values between benzamide (B126) and hydroxamate-based HDAC inhibitors, the kinetic profiles are vastly different. Benzamides exhibit association and dissociation rates that are several orders of magnitude slower, leading to significantly longer target residence times, which can exceed 20 hours for some compounds. This prolonged engagement with the target may have significant implications for the duration of the biological effect.

The table below presents binding affinity and kinetic data for representative benzamide inhibitors against recombinant HDAC1 and HDAC2.

CompoundTarget ProteinBinding Affinity (Kd) nMResidence Time (τ) minReference
MS-275HDAC114099 researchgate.net
MS-275HDAC2100140 researchgate.net
C1 (a benzamide)HDAC112>1400 researchgate.net
C2 (a benzamide)HDAC124>1400 researchgate.net

Elucidation of Intracellular Signaling Pathway Modulation by this compound

The inhibition of HDAC enzymes by compounds like this compound is expected to have profound effects on intracellular signaling, primarily through the modulation of epigenetic mechanisms and subsequent changes in gene expression.

Epigenetic Modifications at the Molecular Level (e.g., Histone Acetylation Status)

The primary molecular consequence of HDAC inhibition is the accumulation of acetyl groups on the lysine residues of histone tails. HDACs normally remove these acetyl groups, leading to a more compact chromatin structure (heterochromatin) and transcriptional repression. By inhibiting HDACs, 2-aminobenzamide derivatives prevent this deacetylation, resulting in histone hyperacetylation. This modification neutralizes the positive charge of lysine residues, weakening the interaction between histones and the negatively charged DNA backbone. The result is a more relaxed chromatin structure (euchromatin) that is more accessible to transcription factors, leading to the activation of gene expression. Cellular studies have consistently shown that treatment with 2-aminobenzamide HDAC inhibitors leads to a time- and dose-dependent increase in the acetylation of histones, particularly H3 and H4.

Regulation of Gene Expression in Cellular Models

The changes in histone acetylation status directly translate to alterations in the expression of a wide array of genes. The specific genes affected can depend on the cellular context and the selectivity profile of the inhibitor.

One significant example is the upregulation of the frataxin (FXN) gene in neuronal cell models of Friedreich's ataxia. In this disease, the FXN gene is silenced by heterochromatin formation. Treatment with 2-aminobenzamide HDAC inhibitors that target both HDAC1 and HDAC3 has been shown to increase FXN mRNA and protein levels. Further investigation of microarray data from neuronal cells treated with these inhibitors revealed the specific downregulation of genes involved in transcriptional repression, such as H2AFY2 (encoding histone macroH2A) and PCGF2 (encoding Polycomb group ring finger 2), suggesting a complex regulatory network is involved in the reversal of gene silencing. scientifiq.ai

Another well-documented target is the cyclin-dependent kinase inhibitor 1A gene, CDKN1A, which encodes the p21 protein. Inhibition of HDACs by benzamide derivatives has been shown to induce the expression of p21, a key regulator of cell cycle progression, which can lead to cell cycle arrest.

Specific Protein-Ligand Interaction Analysis

Molecular docking and structural biology studies have provided detailed insights into the interaction between 2-aminobenzamide inhibitors and the active site of class I HDACs. The binding mode is characterized by three key interactions:

Zinc Chelation: The 2-aminobenzamide moiety acts as a bidentate ligand, with the ortho-amino group and the adjacent amide carbonyl coordinating the catalytic zinc ion at the bottom of the active site pocket. researchgate.net

Linker and Capping Group Interactions: The rest of the molecule, analogous to the (4-propylphenoxy)acetyl portion of this compound, extends through a narrow, hydrophobic tunnel. The terminal "capping group" (in this case, the 4-propylphenoxy group) interacts with hydrophobic residues at the rim of the active site. researchgate.net

Hydrogen Bonding: The presence of the amino group on the benzamide ring is critical, as it forms key hydrogen bonds with residues within the binding site, such as histidine and aspartate residues, which contributes to the compound's potency and stability within the active site. nih.gov

The structural basis for the selectivity of these inhibitors for HDAC1/2 over HDAC3 lies in subtle differences in the topology of the active site. HDAC1 and HDAC2 possess a "foot pocket" adjacent to the catalytic region, which can accommodate larger substituents on the 2-aminobenzamide ring. This feature is often exploited in drug design to achieve isoform selectivity. nih.govnih.gov

Characterization of Active Site Binding and Allosteric Interactions

Structural and biochemical studies have revealed that BPTES does not compete with the substrate, glutamine, for binding at the catalytic site. nih.govportlandpress.com Instead, it binds to a previously unexpected allosteric pocket located approximately 18 Å away from the active site's catalytic serine residue (Ser286). pnas.orgresearchgate.net This binding site is situated at the interface where the enzyme's dimers come together to form a tetramer. nih.govpnas.org

The binding of BPTES to this allosteric pocket induces and stabilizes an inactive tetrameric conformation of the enzyme. nih.govnih.govportlandpress.com In its active state, glutaminase undergoes phosphate-dependent oligomerization to form large, active structures. BPTES effectively prevents this activation by trapping the enzyme as an inactive tetramer, regardless of the phosphate (B84403) concentration. portlandpress.com The mechanism involves BPTES binding to a hydrophobic cluster within the dimer-dimer interface, which triggers a significant conformational change, rendering the enzyme inactive. pnas.orgportlandpress.com

The chemical structure of BPTES features an internal symmetry, allowing it to interact equally with each monomer of the enzyme dimer. pnas.orgresearchgate.net This interaction is characterized by:

Hydrophobic Interactions : The aliphatic linker of the BPTES molecule is buried within a hydrophobic pocket formed by residues from both monomers. pnas.orgnih.gov

Hydrogen Bonding : The thiadiazole group and amide nitrogen of BPTES form hydrogen bonds with the enzyme. pnas.orgnih.gov

This allosteric binding leads to a non-competitive or uncompetitive mode of inhibition with respect to glutamine, meaning the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. aacrjournals.orgportlandpress.com The binding of BPTES effectively locks the enzyme in a state that is catalytically incompetent. nih.govpnas.org

Interaction TypeBPTES Moiety InvolvedEnzyme LocationEffect
Allosteric BindingEntire MoleculeDimer-dimer interface, ~18 Å from active siteInhibition of enzymatic activity
Hydrophobic InteractionsAliphatic linker, Phenyl groupsHydrophobic pocket (Leu321, Phe322, Leu323, Tyr394)Stabilizes inhibitor binding
Hydrogen BondingThiadiazole group, Amide nitrogenBackbone atoms of the allosteric pocketEnhances binding affinity

Role of Key Residues in Ligand Recognition

Crystallographic and mutagenesis studies have identified several key amino acid residues crucial for the recognition and binding of BPTES. These residues form the allosteric pocket at the dimer interface. pnas.orgresearchgate.net

The binding of BPTES triggers a dramatic conformational change in a key flexible loop, spanning residues Glu312 to Pro329, often referred to as the "activation loop". nih.govpnas.orgnih.gov In the absence of the inhibitor, this loop is involved in stabilizing the active site. pnas.org Upon BPTES binding, this loop is displaced, moving away from the active site region, which leads to the inactivation of the enzyme. pnas.org

Specific residues within and around this loop are critical for forming the allosteric pocket and interacting with BPTES:

Hydrophobic Pocket Formation : Residues such as Leu321 , Phe322 , Leu323 , and Tyr394 from both monomers create the hydrophobic cluster that accommodates the BPTES molecule. The side chain of Phe322 is situated at the bottom of this pocket. pnas.orgresearchgate.net

Conformational Changes : Upon inhibitor binding, residues Leu321 and Phe322 flip approximately 180° to enhance hydrophobic interactions with the inhibitor, indicating that the formation of the allosteric pocket is an induced-fit process. pnas.org

Hydrogen Bonding Contacts : The backbone amide of Phe322 and Leu323 , along with the side chain of Tyr394 , make hydrogen-bonding contacts with the inhibitor. pnas.org

Loop Integrity : Mutating crucial hydrophobic residues within the activation loop, such as Phe318 , Leu321 , and Phe322 , has been shown to abrogate the enzyme's activity, highlighting the importance of this loop's structure for catalysis. pnas.orgresearchgate.net

These interactions explain the high specificity of BPTES for the KGA/GAC isoforms of glutaminase. pnas.org The unique architecture of this allosteric site and the dynamic nature of the activation loop are central to the inhibitory mechanism of BPTES. pnas.orgnih.gov

ResidueLocationRole in BPTES Interaction
Phe318, Leu321, Phe322Activation Loop (Glu312-Pro329)Mutation abrogates KGA activity, essential for loop integrity.
Leu321, Phe322, Leu323Allosteric PocketForm a hydrophobic cluster for BPTES binding; undergo conformational changes.
Tyr394Allosteric PocketContributes to the hydrophobic pocket and forms hydrogen bonds with BPTES.
Lys320Activation LoopInteracts with the terminal groups of BPTES-class inhibitors. nih.gov

Structure Activity Relationship Sar Investigations of 2 4 Propylphenoxy Acetyl Amino Benzamide Derivatives

Systematic Examination of Substituent Effects on Biological Activity

The 2-{[(4-propylphenoxy)acetyl]amino}benzamide scaffold can be divided into three main components for systematic SAR analysis: the propylphenoxy moiety, the acetyl linker, and the benzamide (B126) core. Understanding the impact of modifications to each of these regions is essential for enhancing the desired biological activity.

The 4-propylphenoxy group is a key hydrophobic region of the molecule, and its interaction with the biological target is critical for activity. Research into related phenoxyacetamide derivatives has shown that the nature of the alkyl substituent on the phenoxy ring can significantly modulate anticonvulsant efficacy.

Studies on analogous series have demonstrated that variations in alkyl chain length and branching at the para-position of the phenoxy ring directly influence the compound's lipophilicity and its fit within the target's binding pocket. For instance, increasing the alkyl chain length from a methyl to a propyl group often leads to an enhancement of activity, suggesting a favorable hydrophobic interaction. However, further extension of the chain to butyl or pentyl can sometimes result in a decrease in potency, possibly due to steric hindrance or an unfavorable increase in lipophilicity that affects solubility and bioavailability.

The branching of the alkyl chain is another important factor. While a linear propyl group may fit optimally into a specific hydrophobic channel of the receptor, branched isomers like an isopropyl group might lead to a reduction in activity due to their increased steric bulk. This suggests that the shape and size of the hydrophobic pocket are finely tuned to accommodate a linear alkyl chain of a specific length.

Table 1: Hypothetical Impact of Alkyl Chain Modification on Anticonvulsant Activity This table is based on general principles of SAR and findings from related compound series, as specific data for this compound was not available in the searched literature.

4-Position Substituent Chain Length Branching Predicted Anticonvulsant Activity Rationale
Methyl C1 None Moderate Basic hydrophobic interaction.
Ethyl C2 None Moderate to High Improved hydrophobic interaction.
n-Propyl C3 None High Optimal fit in the hydrophobic pocket.
Isopropyl C3 Branched Moderate Steric hindrance may reduce binding affinity.

Lengthening the linker, for example, by introducing additional methylene (B1212753) units (e.g., a propionyl or butyryl linker), would increase the conformational flexibility of the molecule. While this might allow for a better fit in some cases, it can also lead to an entropic penalty upon binding, thereby reducing affinity. Conversely, shortening or rigidifying the linker, for instance, by incorporating double bonds or small rings, could lock the molecule into a more bioactive conformation, potentially increasing potency. However, if the constrained conformation is not the one recognized by the target, a significant loss of activity would be observed.

The nature of the atoms within the linker is also significant. The ether oxygen and the amide group are capable of forming important hydrogen bonds with the receptor. Altering these functionalities could disrupt critical interactions and abolish biological activity.

The 2-aminobenzamide (B116534) portion of the molecule is considered a critical pharmacophoric element, likely involved in key hydrogen bonding interactions with the target protein. The primary amide and the amino group are well-positioned to act as hydrogen bond donors and acceptors.

SAR studies on other benzamide-containing anticonvulsants have consistently highlighted the importance of the unsubstituted primary amide for activity. Substitution on the amide nitrogen (e.g., N-methyl or N-ethyl) generally leads to a significant decrease or complete loss of anticonvulsant effects, indicating that both hydrogen atoms on the amide nitrogen are crucial for molecular recognition.

Substitutions on the aromatic ring of the benzamide core can also modulate activity. The introduction of small, electron-withdrawing groups, such as fluorine or chlorine, at positions 4 or 5 can sometimes enhance potency, possibly by influencing the electronic properties of the amide or by making additional favorable contacts with the receptor. Conversely, bulky substituents on the benzamide ring are generally detrimental to activity, likely due to steric clashes within the binding site.

Table 2: Predicted Effects of Substitutions on the Benzamide Core This table is based on general principles of SAR and findings from related compound series, as specific data for this compound was not available in the searched literature.

Modification Position Predicted Anticonvulsant Activity Rationale
N-Methyl on Amide Amide Nitrogen Low to Inactive Loss of a critical hydrogen bond donor.
5-Fluoro Benzamide Ring Potentially Increased Favorable electronic effects or additional interactions.
4-Methoxy Benzamide Ring Potentially Decreased Potential for steric hindrance or unfavorable electronic effects.

Pharmacophore Model Development for the this compound Scaffold

Based on the SAR findings for related anticonvulsant benzamides, a hypothetical pharmacophore model for the this compound scaffold can be proposed. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity.

The key features of the proposed pharmacophore would include:

A Hydrophobic Area: Corresponding to the 4-propylphenoxy ring. This region is crucial for van der Waals interactions with a nonpolar pocket in the receptor.

A Hydrogen Bond Donor: The N-H group of the linker amide.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the linker amide.

A Hydrogen Bond Donor/Acceptor Site: The primary amide of the benzamide core, which can engage in multiple hydrogen bonding interactions.

An Aromatic Ring: The benzamide phenyl ring, which may be involved in π-π stacking interactions.

The spatial arrangement of these features is critical. The distance and angles between the hydrophobic region and the hydrogen-bonding elements, dictated by the acetyl linker, are key determinants of binding affinity.

Derivation of Structure-Activity Hypotheses for Rational Design of Novel Analogs

The SAR investigations and the resulting pharmacophore model lead to several testable hypotheses that can guide the rational design of new, potentially more potent and selective analogs.

Hypothesis 1: Optimization of the Hydrophobic Moiety. It is hypothesized that the anticonvulsant activity can be fine-tuned by systematically varying the alkyl substituent at the 4-position of the phenoxy ring. A focused library of analogs with linear and branched alkyl chains of varying lengths (C2-C5) could be synthesized to precisely map the dimensions of the hydrophobic pocket. Furthermore, replacing the propyl group with other hydrophobic moieties of similar size, such as a cyclopropyl (B3062369) or a trifluoromethyl group, could lead to improved metabolic stability or enhanced binding.

Hypothesis 2: Linker Rigidification. It is hypothesized that constraining the conformational flexibility of the acetyl linker could lead to an increase in potency. This can be achieved by introducing elements of rigidity, such as a double bond (acrylamide linker) or by incorporating the linker into a small ring system. The goal would be to pre-organize the molecule in its bioactive conformation, thus reducing the entropic cost of binding.

Hypothesis 3: Bioisosteric Replacement in the Benzamide Core. While the primary amide is likely essential, it is hypothesized that the aromatic ring of the benzamide could be replaced with other bioisosteric rings, such as pyridine (B92270) or pyrimidine, to explore new interactions and potentially improve properties like solubility or cell permeability. The introduction of nitrogen atoms into the ring would alter the electronic distribution and could lead to new, favorable interactions with the target.

These hypotheses provide a clear roadmap for future medicinal chemistry efforts aimed at developing novel anticonvulsant agents based on the this compound scaffold. Through iterative cycles of design, synthesis, and biological evaluation, it should be possible to identify new chemical entities with superior therapeutic profiles.

Computational Chemistry and in Silico Modeling Approaches for 2 4 Propylphenoxy Acetyl Amino Benzamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govsemanticscholar.orgsamipubco.com This method is instrumental in drug discovery for forecasting the interaction between a small molecule ligand and a protein target. For 2-{[(4-propylphenoxy)acetyl]amino}benzamide, these simulations can elucidate its potential binding modes within the active site of a biological target.

Prediction of Binding Poses and Conformational Stability

Molecular docking simulations predict the most likely binding poses of this compound within a target's binding pocket. The inherent conformational flexibility of benzamide (B126) derivatives, particularly along the amide bond, is a critical factor in these predictions. nih.gov The calculations identify the global minimum energy conformations, which represent the most stable binding modes. The stability of these predicted poses is often further evaluated using molecular dynamics (MD) simulations, which analyze the motion of atoms and molecules over time to confirm the stability of the ligand-receptor complex. nih.govresearchgate.net

Analysis of Hydrogen Bonding, Hydrophobic, and Van der Waals Interactions

The stability of the ligand-target complex is governed by a variety of non-covalent interactions. Molecular docking analysis provides a detailed map of these forces between this compound and a target protein.

Hydrogen Bonding: These are strong electrostatic interactions between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. curlyarrows.comyoutube.com They are crucial for stabilizing protein-ligand interactions. researchgate.net An analysis of this compound would identify the amide N-H groups and carbonyl oxygens as potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: These interactions occur when non-polar regions of the ligand and the protein are driven together to minimize their contact with water, a process favored by an increase in entropy. youtube.comquizlet.com The 4-propylphenoxy group and the benzamide aromatic ring are key hydrophobic regions of the molecule that would likely engage with non-polar pockets in a target protein. researchgate.netresearchgate.net

The following table illustrates the type of data that would be generated from a molecular docking study of this compound with a hypothetical protein target.

Interaction TypeLigand Atom/Group InvolvedProtein Residue InvolvedDistance (Å)
Hydrogen BondAmide N-HASP 122 (Oxygen)2.9
Hydrogen BondCarbonyl OxygenLYS 78 (Nitrogen)3.1
HydrophobicPropyl GroupLEU 150, ILE 152N/A
Hydrophobic (Pi-Pi)Benzamide RingPHE 2014.5
Van der WaalsPhenoxy GroupALA 80, VAL 148N/A

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the electronic structure and properties of a molecule. These methods provide fundamental information about molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nanosciart.comnih.gov For this compound, DFT calculations are used to determine its optimized molecular geometry in the ground state, which corresponds to the lowest energy conformation of the molecule. This provides precise data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate other ground-state properties such as vibrational frequencies, which can be correlated with experimental infrared and Raman spectra. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. researchgate.netnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. Regions of the molecule with high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. rsc.org A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

A theoretical FMO analysis would yield data similar to that presented in the table below.

ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.3Indicator of chemical reactivity and stability

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and reactivity of molecules. rsc.orgresearchgate.net An MEP map displays the electrostatic potential on the surface of a molecule, using a color scale to indicate different potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons that are prone to electrophilic attack. nih.govwalisongo.ac.id Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. nih.govwalisongo.ac.id Green and yellow areas denote regions of neutral or intermediate potential. For this compound, an MEP map would likely show negative potential (red) around the carbonyl and phenoxy oxygen atoms, and positive potential (blue) around the amide hydrogen atoms.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Binding Dynamics

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of this compound at an atomic level. These simulations are instrumental in exploring the molecule's conformational landscape, revealing the accessible shapes and orientations the molecule can adopt in a solution, which is crucial for its interaction with biological targets.

In a typical MD simulation study, the molecule is placed in a simulated physiological environment, such as a box of water molecules, and the system is allowed to evolve over time according to the principles of classical mechanics. The resulting trajectory provides a detailed movie of the molecular motions. Analysis of this trajectory can identify the most stable low-energy conformations and the transitions between them. For this compound, key areas of flexibility include the rotation around the ether linkage, the acetylamino bridge, and the propyl tail.

Root Mean Square Deviation (RMSD) analysis of the simulation trajectory helps to assess the stability of the molecule's conformation over time. A stable RMSD plot indicates that the molecule has reached an equilibrium state in the simulation. nih.gov Cluster analysis of the conformations sampled during the simulation can group them into distinct families, representing the most populated conformational states.

When co-simulated with a biological target, such as a receptor or enzyme, MD can elucidate the binding dynamics. These simulations can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov The stability of these interactions over the simulation time provides insights into the binding affinity and the residence time of the compound in the active site. The potential of mean force (PMF) calculations can also be employed to quantify the binding free energy, offering a more rigorous assessment of the binding strength. scilit.com

Table 1: Hypothetical Conformational Analysis Data from a 100 ns MD Simulation

Conformational ClusterPopulation (%)Key Dihedral Angle (C-O-C-C)Average Energy (kcal/mol)
145%175°-15.2
230%-65°-14.8
315%70°-14.5
410%Other-13.9

Quantitative Structure-Activity Relationship (QSAR) Modeling for the this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comwikipedia.org For the this compound series, a QSAR model can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. nih.gov

The development of a QSAR model begins with a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 or Ki values). For each compound in this "training set," a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecular structure, such as:

Physicochemical properties: LogP (lipophilicity), molecular weight, molar refractivity.

Electronic properties: Dipole moment, partial charges on atoms.

Topological indices: Describing molecular size, shape, and branching.

3D descriptors: Derived from the molecule's three-dimensional conformation.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then employed to generate an equation that links a selection of these descriptors to the observed biological activity. researchgate.netsysrevpharm.org A hypothetical QSAR equation might look like:

pIC50 = 0.65 * LogP - 0.21 * (Dipole Moment) + 1.54 * (Topological_Index) + 3.45

Crucially, the predictive power of a QSAR model must be rigorously validated. jocpr.com This involves internal validation (e.g., cross-validation) and, most importantly, external validation, where the model's ability to predict the activity of a separate "test set" of compounds (not used in model generation) is assessed. A validated QSAR model provides valuable insights into the structural features that are either beneficial or detrimental to the desired biological activity.

Table 2: Hypothetical Data for a QSAR Study of this compound Analogs

Compound IDR-Group (on phenoxy ring)pIC50LogPDipole Moment (Debye)
14-propyl6.83.54.2
24-ethyl6.53.04.1
34-chloro7.13.85.5
43-methyl6.33.24.4
5H5.92.53.9

Theoretical Investigations of Intermolecular Interactions and Spectroscopic Interpretations

Theoretical investigations using quantum mechanics, particularly Density Functional Theory (DFT), provide a highly detailed understanding of the electronic structure of this compound. These methods are used to analyze the nature of intermolecular interactions and to predict spectroscopic properties, which can then be compared with experimental data for structural validation. mdpi.comresearchgate.net

Intermolecular Interactions: The binding of the compound to a biological target is governed by a network of non-covalent interactions. DFT calculations can be used to optimize the geometry of the compound within a receptor's active site and to characterize the interactions. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can identify and quantify the strength of specific interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. researchgate.netnih.gov For this compound, key interactions would likely involve the amide N-H group and carbonyl oxygen acting as hydrogen bond donors and acceptors, respectively, and the aromatic rings participating in hydrophobic or π-stacking interactions.

Spectroscopic Interpretations: DFT calculations can accurately predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. mdpi.com By calculating the vibrational frequencies and comparing them to an experimental IR spectrum, specific absorption bands can be assigned to the corresponding molecular motions, such as the C=O stretch of the amide or the N-H stretch. researchgate.net Discrepancies between calculated (gas-phase) and experimental (condensed-phase) spectra can reveal the effects of intermolecular interactions, such as hydrogen bonding, which typically cause a red-shift (lowering of frequency) in the involved vibrational modes. researchgate.net Similarly, calculated NMR chemical shifts can be correlated with experimental data to confirm the chemical structure.

Table 3: Hypothetical DFT-Calculated vs. Experimental Vibrational Frequencies (cm⁻¹)

Vibrational ModeCalculated (Gas Phase)Experimental (Solid State)Assignment
N-H Stretch (Amide)3450 cm⁻¹3310 cm⁻¹Red-shift indicates H-bonding
C=O Stretch (Amide I)1715 cm⁻¹1675 cm⁻¹Participation in H-bonding
C-O-C Stretch (Ether)1255 cm⁻¹1250 cm⁻¹Aromatic ether linkage
C-H Stretch (Aromatic)3080 cm⁻¹3075 cm⁻¹Phenyl ring C-H bonds

In Vitro Biological Evaluation Methodologies for 2 4 Propylphenoxy Acetyl Amino Benzamide in Research Models

Enzyme-Based Assays for Direct Inhibitory Activity Assessment

Enzyme-based assays are fundamental for determining the direct interaction of a test compound with specific enzyme targets. For the 2-aminobenzamide (B116534) class of molecules, a primary area of investigation has been their activity as histone deacetylase (HDAC) inhibitors. nih.govnih.gov These enzymes play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a key strategy in cancer therapy. nih.gov

To assess the direct inhibitory activity of a compound like 2-{[(4-propylphenoxy)acetyl]amino}benzamide, researchers would typically employ in vitro enzymatic assays. These assays measure the compound's ability to inhibit the activity of isolated and purified HDAC isoforms. The potency of the inhibition is quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%.

For instance, studies on other N-(2-aminophenyl)-benzamide derivatives have demonstrated their potential as class I HDAC inhibitors. In one study, a novel series of these benzamides was shown to inhibit HDAC1 and HDAC2 at nanomolar concentrations. nih.gov Another investigation into the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) revealed its selectivity for class I HDACs, with specific IC50 values against HDAC1, HDAC2, and HDAC3. nih.govnih.gov

Table 1: Example of Inhibitory Activity of a 2-Aminobenzamide Analog (NA) against Class I HDACs nih.govnih.gov

Enzyme Target IC50 (nM)
HDAC1 95.2
HDAC2 260.7
HDAC3 255.7

This data illustrates the methodology used to pinpoint the specific enzymatic targets of a compound and quantify its inhibitory potency.

Cell-Based Assays for Cellular Response Modulation

Following the identification of direct molecular targets, cell-based assays are employed to understand how a compound's activity translates into a cellular response. These assays are critical for evaluating the compound's effects on complex biological processes within a living cell.

Cellular Proliferation and Viability Assays (e.g., MTT Assay)

A key objective in the development of many therapeutic agents, particularly in oncology, is the inhibition of cancer cell growth. Cellular proliferation and viability assays are used to measure the antiproliferative effects of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. In this assay, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced, which is measured spectrophotometrically, is directly proportional to the number of viable cells.

Research on 2-aminobenzamide derivatives has demonstrated their antiproliferative activity against various cancer cell lines. For example, N-(2-aminophenyl)-benzamide inhibitors have shown antiproliferative effects against A549 (lung carcinoma) and SF268 (glioblastoma) cell lines. nih.gov Similarly, the derivative 'NA' exhibited potent antiproliferative activity against A2780 (ovarian carcinoma) and HepG2 (hepatocellular carcinoma) cells, showing significantly higher potency than the established drug Suberoylanilide Hydroxamic Acid (SAHA) in these specific cell lines. nih.govnih.gov

Table 2: Example of Antiproliferative Activity of a 2-Aminobenzamide Analog (NA) in Cancer Cell Lines nih.govnih.gov

Cell Line Cancer Type IC50 (µM) of NA IC50 (µM) of SAHA (Control)
A2780 Ovarian Carcinoma 2.66 27.3
HepG2 Hepatocellular Carcinoma 1.73 19.5

These assays are essential for confirming that the enzymatic inhibition observed in isolated systems translates to a desired biological effect at the cellular level.

Gene Expression and Protein Level Quantification in Cell Lines

To delve deeper into the mechanism of action, researchers analyze the compound's effect on gene and protein expression. After treating cell lines with the compound, techniques like quantitative Polymerase Chain Reaction (qPCR) can be used to measure changes in the mRNA levels of specific genes. At the protein level, Western blotting is a common method to quantify the expression of target proteins.

For instance, studies on N-(2-aminophenyl)-benzamide HDAC inhibitors have revealed a downregulated expression of both the mRNA and protein for the Epidermal Growth Factor Receptor (EGFR). nih.gov In a different approach, quantitative proteomic analysis has been used to identify the broader range of protein targets for a 2-aminobenzamide HDAC inhibitor, revealing that its targets are involved not only in transcriptional regulation but also in the post-transcriptional processing of mRNA. nih.gov

Assessment of Cellular Pathway Activity using Reporter Assays

Reporter assays are powerful tools for monitoring the activity of specific cellular signaling pathways. nih.gov In these assays, a reporter gene (such as luciferase or green fluorescent protein) is placed under the control of a DNA regulatory element that is responsive to a particular pathway. biocompare.com When the pathway is activated or inhibited by a compound, it results in a corresponding change in the expression of the reporter gene, which can be easily measured as a change in light output or fluorescence. nih.govbiocompare.com This method allows for the high-throughput screening of compounds to identify those that modulate specific cellular pathways. nih.gov

Assessment of Biological Activity Spectrum in Defined Model Systems (e.g., Antimicrobial Screening in Fungal and Bacterial Strains)

To explore the full therapeutic potential of a compound, its biological activity is often screened against a wide range of model systems. This can include testing for antimicrobial properties against various pathogenic bacteria and fungi. The agar well diffusion method is a common technique for this type of screening. nih.gov In this method, a standardized inoculum of a particular microorganism is spread over an agar plate, and wells are created in the agar where solutions of the test compound are placed. If the compound has antimicrobial activity, a clear "zone of inhibition" will appear around the well where microbial growth has been prevented. nih.gov

A study on a series of 2-aminobenzamide derivatives investigated their potential as antimicrobial agents against several bacterial and fungal strains. nih.govmdpi.com The results showed that while most compounds had low to moderate activity, one derivative exhibited excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole. mdpi.com It also showed good activity against the fungus Saccharomyces cerevisiae and moderate antibacterial activity. nih.govmdpi.com

Table 3: Example of Antimicrobial Activity (Zone of Inhibition in mm) of a 2-Aminobenzamide Derivative (Compound 5) nih.govmdpi.com

Microbial Strain Type Zone of Inhibition (mm)
Aspergillus fumigatus Fungus 24
Saccharomyces cerevisiae Fungus 20
Candida albicans Fungus 18
Staphylococcus aureus Gram +ve Bacteria 18
Bacillus subtilis Gram +ve Bacteria 16
Pseudomonas aeruginosa Gram -ve Bacteria 15
Escherichia coli Gram -ve Bacteria 14

Screening against a diverse panel of microbes helps to define the biological activity spectrum of a compound and may reveal unexpected therapeutic applications.

Evaluation of Prodrug Strategies for Benzamide (B126) Analogs in Cellular Systems

Prodrugs are inactive or less active molecules that are converted into the active drug within the body through enzymatic or chemical reactions. This strategy is often used to improve a drug's properties, such as solubility, stability, or membrane penetration. nih.gov For amine-containing compounds like benzamides, the amino group can be temporarily masked to improve passive diffusion across cellular membranes. nih.gov

The evaluation of a prodrug strategy in cellular systems involves comparing the activity of the prodrug with that of the parent drug. For example, researchers would treat cells with both the prodrug and the parent compound and then use assays, such as the cell viability or reporter assays described above, to measure the biological response. An effective prodrug would show comparable or enhanced activity relative to the parent drug, indicating that it is successfully absorbed by the cells and converted to its active form. Various chemical systems, such as those that are sensitive to esterases or changes in redox potential, can be employed to design prodrugs that release the active amine under specific physiological conditions. nih.gov

Advanced Analytical Methodologies for Research Characterization and Quantification of 2 4 Propylphenoxy Acetyl Amino Benzamide

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and spatial relationships between atoms. For 2-{[(4-propylphenoxy)acetyl]amino}benzamide, both ¹H-NMR and ¹³C-NMR spectra would yield characteristic signals essential for its identification.

¹H-NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a solvent like DMSO-d₆ are predicted based on the molecule's distinct structural components: the propyl group, the phenoxy ring, the acetyl linker, and the benzamide (B126) moiety.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Propyl CH₃~0.9Triplet3H
Propyl CH₂ (middle)~1.6Sextet2H
Propyl CH₂ (benzylic)~2.5Triplet2H
Acetyl CH₂~4.7Singlet2H
Aromatic H (Phenoxy)~6.9 - 7.2Multiplet4H
Aromatic H (Benzamide)~7.1 - 8.5Multiplet4H
Amide NH (acetylamino)~10.0 - 10.5Singlet1H
Amide NH₂ (benzamide)~7.5 - 8.0Broad Singlet2H

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound is expected to show 15 distinct signals, corresponding to the 18 carbon atoms (with some aromatic carbons being chemically equivalent).

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon AtomsPredicted Chemical Shift (ppm)
Propyl CH₃~14
Propyl CH₂ (middle)~24
Propyl CH₂ (benzylic)~37
Acetyl CH₂~68
Aromatic C (Phenoxy & Benzamide)~115 - 157
Carbonyl C (Acetyl)~168
Carbonyl C (Benzamide)~170

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz Specific bonds vibrate at characteristic frequencies, and when exposed to infrared radiation, they absorb energy at these frequencies. vscht.cz The IR spectrum of this compound would exhibit distinct absorption bands corresponding to its key functional groups.

The presence of two different amide linkages is a key feature. A primary amine (R-NH₂) typically shows two N-H stretching bands, while a secondary amine (R₂N-H) shows a single band. pressbooks.pub The carbonyl (C=O) group absorption is one of the most easily identifiable due to its intensity. pressbooks.pub

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
Amide (Primary)N-H Stretch3350 - 3180Medium (two bands)
Amide (Secondary)N-H Stretch3300 - 3100Medium (one band)
AlkylC-H Stretch2960 - 2850Medium to Strong
Amide CarbonylC=O Stretch~1680 (secondary), ~1650 (primary)Strong
AromaticC=C Stretch1600 - 1450Medium to Weak
EtherC-O Stretch1250 - 1050Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₁₈H₂₀N₂O₃), the calculated molecular weight is approximately 312.37 g/mol . In a typical mass spectrum using electrospray ionization (ESI), the compound would be observed as a protonated molecular ion [M+H]⁺ at an m/z value of approximately 313.

Analysis of the fragmentation pattern in tandem MS (MS/MS) provides evidence for the compound's structure. The molecule is expected to fragment at its weakest bonds, primarily the amide and ether linkages.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion StructureDescription of CleavagePredicted m/z
[C₇H₇NO]⁺Benzamide moiety121
[C₁₁H₁₄O₂]⁺(4-propylphenoxy)acetyl moiety178
[C₉H₁₁O]⁺4-propylphenoxy moiety147
[C₉H₁₁]⁺Loss of phenoxy oxygen119
[C₁₈H₂₀N₂O₃ + H]⁺Protonated Molecular Ion313

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating the target compound from impurities and for its precise quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying non-volatile compounds like this compound. A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. researchgate.net

Method Development: A typical method would involve a C18 column, which is suitable for separating moderately polar compounds. nih.govpensoft.net The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with formic acid) and an organic modifier like acetonitrile (B52724) or methanol. nih.govpensoft.net A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound and any potential impurities with varying polarities. wu.ac.th Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the aromatic rings in the molecule. wu.ac.th

Method Validation: For research and quality control, the developed HPLC method must be validated according to established guidelines (e.g., ICH). pensoft.net This process ensures the method is reliable, reproducible, and accurate for its intended purpose. wu.ac.th

Interactive Data Table: Key Validation Parameters for an HPLC Method

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis, resolution > 2 from adjacent peaks.
Linearity The method's ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999. wu.ac.th
Accuracy The closeness of test results to the true value.Recovery typically between 98-102%. researchgate.net
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with varied parameters (e.g., flow rate, pH). wu.ac.th

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. dtic.mil For a molecule like this compound, which has a relatively high molecular weight and polar functional groups (amides), direct analysis by GC is challenging due to its low volatility.

The high temperatures required to vaporize the compound in the GC injector could lead to thermal degradation, making quantification unreliable. Therefore, HPLC is generally the preferred chromatographic method. However, GC could be employed if the analyte is first subjected to a derivatization reaction. mdpi.com Derivatization involves chemically modifying the compound to increase its volatility and thermal stability. For example, the amide protons could be replaced with less polar, more stable groups like trimethylsilyl (B98337) (TMS) groups. mdpi.com Following derivatization, the compound could be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. d-nb.inforesearchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique employed in chemistry to determine the elemental composition of a compound. This process is crucial in the characterization of newly synthesized molecules, such as this compound, as it provides a direct means to confirm the empirical formula. The empirical formula represents the simplest whole-number ratio of atoms of each element present in a compound. By comparing the experimentally determined mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) with the theoretically calculated values, researchers can verify the accuracy of the compound's proposed molecular formula and assess its purity.

The molecular formula for this compound is C₁₈H₂₀N₂O₃. Based on this, the theoretical elemental composition can be calculated. The process involves determining the molar mass of the compound and the mass contribution of each element within that molar mass. These theoretical values serve as a benchmark against which experimental results are compared.

Modern elemental analysis is typically performed using an automated CHNO analyzer. This instrument combusts a small, precisely weighed sample of the compound in a stream of oxygen at high temperatures. The combustion process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or nitrogen oxides which are subsequently reduced to nitrogen gas. The amounts of these combustion products are then measured, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen in the original sample. The percentage of oxygen is often determined by difference.

The experimental data obtained from the elemental analysis of a pure sample of this compound are expected to be in close agreement with the theoretical values, typically within a margin of ±0.4%. A significant deviation between the experimental and theoretical values would suggest the presence of impurities or an incorrect structural assignment.

Below is a data table outlining the theoretical elemental composition of this compound. In a research setting, this would be compared against the results obtained from an elemental analyzer.

Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.0118216.1869.21
HydrogenH1.012020.206.45
NitrogenN14.01228.028.97
OxygenO16.00348.0015.37
Total 312.40 100.00

The confirmation of the empirical formula through elemental analysis is a critical step in the comprehensive characterization of this compound, providing foundational evidence of its chemical identity and purity.

Q & A

Q. What are the optimized synthetic routes for 2-{[(4-propylphenoxy)acetyl]amino}benzamide, and how can reaction conditions be systematically evaluated?

Methodological Answer: A typical synthesis involves coupling 4-propylphenoxyacetic acid with 2-aminobenzamide using activating agents like EDC/HOBt. To optimize yield:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Temperature Control: Reflux at 80–100°C for 6–12 hours to ensure complete acylation .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Experimental Design Table:

ParameterTested RangeOptimal ConditionYield (%)
SolventDMF, THF, AcetonitrileDMF78
Temperature (°C)60, 80, 1008082
Reaction Time (h)6, 12, 241285

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC Analysis: Use a C18 column with a methanol/water mobile phase (70:30, 1 mL/min) to assess purity (>95%) .
  • NMR Spectroscopy: Key signals include:
    • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, CONH), 8.1 (d, 1H, Ar-H), 4.3 (s, 2H, CH₂CO) .
    • ¹³C NMR: δ 170.5 (CONH), 167.8 (COO), 122–140 (aromatic carbons) .
  • Mass Spectrometry: ESI-MS m/z calculated for C₁₈H₂₀N₂O₃: 312.15; observed: 312.1 .

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Hazard Analysis: Conduct a pre-experiment risk assessment for reagents (e.g., EDC, HOBt) using guidelines from Prudent Practices in the Laboratory .
  • Mutagenicity Testing: Ames testing is recommended for amide derivatives; this compound’s mutagenicity is comparable to benzyl chloride .
  • PPE: Use nitrile gloves, fume hoods, and closed systems to minimize exposure .

Q. What are the primary biochemical targets or pathways influenced by this compound?

Methodological Answer:

  • Target Identification: Use computational docking (AutoDock Vina) to predict binding to bacterial PPTase enzymes, which regulate fatty acid biosynthesis .
  • Pathway Analysis: In vitro assays (e.g., MIC testing against S. aureus) can validate antibacterial activity linked to lipid metabolism disruption .

Q. How can researchers troubleshoot low yields during scale-up?

Methodological Answer:

  • Statistical Optimization: Apply factorial design to test variables (e.g., stoichiometry, solvent volume). For example, a 2³ design evaluates molar ratio (1:1 vs. 1:1.2), temperature (70°C vs. 90°C), and agitation rate .
  • Continuous Flow Reactors: Improve mixing and heat transfer for reproducibility .

Advanced Research Questions

Q. How can computational methods accelerate reaction optimization for derivatives of this compound?

Methodological Answer:

  • Quantum Chemical Calculations: Use Gaussian09 to model transition states and identify rate-limiting steps (e.g., amide bond formation) .
  • Machine Learning: Train models on existing reaction data (e.g., solvent polarity, substituent effects) to predict optimal conditions for novel analogs .

Case Study Table:

DerivativePredicted Optimal SolventExperimental Yield (%)
4-Fluoro analogDMSO76
3-Nitro analogAcetonitrile68

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis: Aggregate data from enzymatic assays (e.g., IC₅₀ values) and apply ANOVA to identify outliers or batch effects .
  • Proteomic Profiling: Use LC-MS/MS to verify target engagement in cell lysates, ruling off-target effects .

Q. How do electronic effects of substituents influence the compound’s reactivity and bioactivity?

Methodological Answer:

  • Hammett Analysis: Correlate σ values of substituents (e.g., -CF₃, -OCH₃) with reaction rates (log k) in SNAr reactions .
  • QSAR Modeling: Develop models linking logP and dipole moments to antibacterial potency .

Substituent Effects Table:

Substituentσ ValuelogPMIC (μg/mL)
-CF₃0.543.22.5
-OCH₃-0.271.812.4

Q. What advanced separation techniques improve purification of stereoisomers or polymorphs?

Methodological Answer:

  • Chiral HPLC: Use Chiralpak IA-3 column with heptane/ethanol (90:10) to resolve enantiomers .
  • Crystallography Screen: Vapor diffusion with 24 solvent combinations to identify stable polymorphs .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) track metabolic fate in vivo?

Methodological Answer:

  • Synthesis of Labeled Analog: Incorporate ¹³C at the benzamide carbonyl using K¹³CN in a Strecker synthesis .
  • Mass Spectrometry Imaging: Track ¹³C distribution in bacterial biofilms via MALDI-TOF .

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